2-Chloro-4,6-diethylpyrimidine
Overview
Description
2-Chloro-4,6-diethylpyrimidine is a derivative of pyrimidine, a heterocyclic organic compound . Pyrimidine is an aromatic compound similar to pyridine, with nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
The synthesis of 2-Chloro-4,6-diethylpyrimidine and its derivatives has been reported in several studies. For instance, a series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4,6-diethylpyrimidine are diverse. For example, it has been used in the synthesis of 2-anilinopyrimidines . Moreover, it has been involved in the synthesis of diazinoquinolinone and -isoquinolinone derivatives .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
2-Chloro-4,6-diethylpyrimidine serves as a vital intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a role in the production of anticancer drugs like dasatinib. The synthesis process involves reactions such as cyclization and chlorination, with the optimization of conditions being crucial for yield efficiency (Guo Lei-ming, 2012).
Role in Organic Chemistry Processes
This compound is also significant in organic chemistry, particularly in the study of pyrimidine chemistry. Research has been conducted on the synthesis of related pyrimidine compounds, exploring various reaction conditions and processes. These studies contribute to a better understanding of pyrimidine chemistry and its applications in different fields (R. Patil, P. Jadhav, S. Radhakrishnan, T. Soman, 2008).
Development of New Chemical Synthesis Methods
Innovative methods for synthesizing pyrimidine derivatives have been explored using 2-Chloro-4,6-diethylpyrimidine. These methods aim to enhance the efficiency, reduce costs, and simplify operations, contributing to the industrial-scale production of these compounds (S. Gui, P. Sergeant, 2007).
Exploration of Molecular Self-Assembly
Studies on 2-Chloro-4,6-diethylpyrimidine have also delved into its role in molecular self-assembly. Research in this area investigates how different pyrimidine compounds interact in various solvents, leading to the formation of complex structures. Such studies are important for understanding molecular interactions and designing new materials (M. Rospenk, A. Koll, 2007).
Contribution to Crystallography and Material Science
The compound's properties are also explored in the context of crystallography and material science. Its polymorphism, solubility, and other physical characteristics are studied to understand its potential applications in material science and related fields (H. Fun, S. Chantrapromma, S. Jana, Rinku Chakrabarty, S. Goswami, 2008).
Safety And Hazards
Future Directions
The future directions for 2-Chloro-4,6-diethylpyrimidine research could involve exploring its potential bioactivity. For instance, 2-anilinopyrimidines, synthesized from 2-chloro-4,6-dimethylpyrimidine, are of potential bioactivity . Additionally, the development of new antiviral drugs using 2-Chloro-4,6-diethylpyrimidine could be another promising direction .
properties
IUPAC Name |
2-chloro-4,6-diethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6-5-7(4-2)11-8(9)10-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXPMXVDGOYDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)Cl)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-diethylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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